molecular formula C19H22N4O3 B12241366 1-(2,5-Dimethylfuran-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine

1-(2,5-Dimethylfuran-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine

Cat. No.: B12241366
M. Wt: 354.4 g/mol
InChI Key: SESBENCNPKWEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethylfuran-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and imidazo[1,2-b]pyridazinyl groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the imidazo[1,2-b]pyridazinyl group: This step often involves the use of transition metal-catalyzed coupling reactions, such as Suzuki or Heck coupling, to attach the imidazo[1,2-b]pyridazinyl moiety to the furan ring.

    Attachment of the piperidine ring: The final step involves the nucleophilic substitution reaction to link the piperidine ring to the furan-imidazo[1,2-b]pyridazinyl core.

Industrial production methods would likely optimize these steps to ensure high yield and purity, possibly involving continuous flow chemistry techniques and advanced purification methods.

Chemical Reactions Analysis

1-(2,5-Dimethylfuran-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.

    Reduction: The imidazo[1,2-b]pyridazinyl group can be reduced to form dihydroimidazo derivatives using reducing agents such as sodium borohydride.

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Dimethylfuran-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism by which 1-(2,5-Dimethylfuran-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine exerts its effects involves its interaction with specific molecular targets. The furan and imidazo[1,2-b]pyridazinyl groups can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar compounds include other heterocyclic structures such as:

    Imidazo[1,2-a]pyridines: Known for their use in pharmaceuticals due to their biological activity.

    Furan derivatives: Widely used in organic synthesis and materials science.

    Piperidine derivatives: Commonly found in many natural products and pharmaceuticals.

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C19H22N4O3/c1-13-11-16(14(2)26-13)19(24)22-8-5-15(6-9-22)12-25-18-4-3-17-20-7-10-23(17)21-18/h3-4,7,10-11,15H,5-6,8-9,12H2,1-2H3

InChI Key

SESBENCNPKWEJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.